Cas no 2172471-39-3 (5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

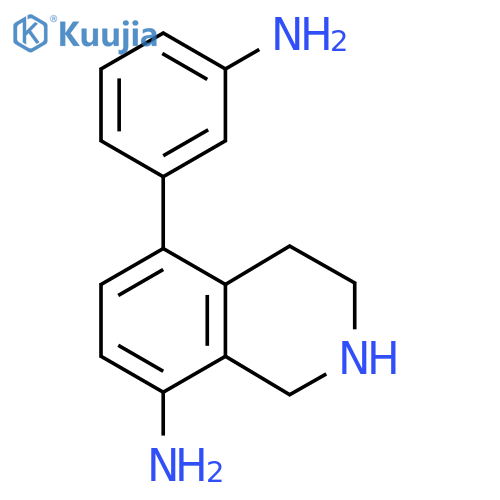

2172471-39-3 structure

商品名:5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 化学的及び物理的性質

名前と識別子

-

- 5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine

- EN300-1477116

- 2172471-39-3

-

- インチ: 1S/C15H17N3/c16-11-3-1-2-10(8-11)12-4-5-15(17)14-9-18-7-6-13(12)14/h1-5,8,18H,6-7,9,16-17H2

- InChIKey: GEGIOKLOZDEPLT-UHFFFAOYSA-N

- ほほえんだ: N1CC2C(=CC=C(C3C=CC=C(C=3)N)C=2CC1)N

計算された属性

- せいみつぶんしりょう: 239.142247555g/mol

- どういたいしつりょう: 239.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 64.1Ų

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477116-500mg |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 500mg |

$1165.0 | 2023-09-28 | ||

| Enamine | EN300-1477116-100mg |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 100mg |

$1068.0 | 2023-09-28 | ||

| Enamine | EN300-1477116-50mg |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 50mg |

$1020.0 | 2023-09-28 | ||

| Enamine | EN300-1477116-250mg |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 250mg |

$1117.0 | 2023-09-28 | ||

| Enamine | EN300-1477116-1000mg |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 1000mg |

$1214.0 | 2023-09-28 | ||

| Enamine | EN300-1477116-1.0g |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1477116-2500mg |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 2500mg |

$2379.0 | 2023-09-28 | ||

| Enamine | EN300-1477116-5000mg |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 5000mg |

$3520.0 | 2023-09-28 | ||

| Enamine | EN300-1477116-10000mg |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |

2172471-39-3 | 10000mg |

$5221.0 | 2023-09-28 |

5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

2172471-39-3 (5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量